3-(3-Pyridyl)-2-propyn-1-ol
Overview
Description
3-(3-Pyridyl)-2-propyn-1-ol is an organic compound featuring a pyridine ring attached to a propynyl group with a hydroxyl group at the terminal carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Pyridyl)-2-propyn-1-ol typically involves the coupling of a pyridine derivative with a propargyl alcohol. One common method is the Sonogashira coupling reaction, where a halogenated pyridine reacts with propargyl alcohol in the presence of a palladium catalyst and a copper co-catalyst under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and minimize by-products. Continuous flow reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 3-(3-Pyridyl)-2-propyn-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The triple bond can be reduced to a double or single bond, depending on the reagents and conditions used.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as chromium trioxide or potassium permanganate in acidic or basic medium.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Tosyl chloride or thionyl chloride for converting the hydroxyl group into a better leaving group, followed by nucleophiles like amines or thiols.
Major Products:
Oxidation: 3-(3-Pyridyl)-2-propynal.
Reduction: 3-(3-Pyridyl)-2-propen-1-ol or 3-(3-Pyridyl)-propyl alcohol.
Substitution: Various substituted pyridyl derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3-Pyridyl)-2-propyn-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 3-(3-Pyridyl)-2-propyn-1-ol depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. For instance, it could inhibit enzyme function by binding to the active site or modulate receptor activity by acting as an agonist or antagonist. The exact molecular targets and pathways involved would vary based on the specific biological context.
Comparison with Similar Compounds
3-(2-Pyridyl)-2-propyn-1-ol: Similar structure but with the pyridine ring attached at a different position.
3-(4-Pyridyl)-2-propyn-1-ol: Another positional isomer with the pyridine ring attached at the fourth position.
2-(3-Pyridyl)-2-propyn-1-ol: A structural isomer with the hydroxyl group attached to the second carbon.
Uniqueness: 3-(3-Pyridyl)-2-propyn-1-ol is unique due to its specific structural arrangement, which can influence its reactivity and interaction with biological targets. The position of the pyridine ring and the hydroxyl group can significantly affect the compound’s chemical and biological properties, making it distinct from its isomers.
Properties
IUPAC Name |
3-pyridin-3-ylprop-2-yn-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO/c10-6-2-4-8-3-1-5-9-7-8/h1,3,5,7,10H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJVLSQCXDBMEIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C#CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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